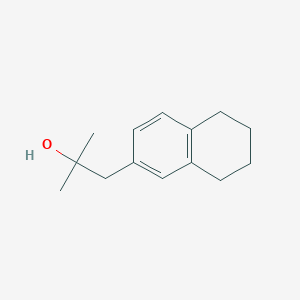

2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ol

Description

2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ol (CAS 1082899-83-9) is a tertiary alcohol with a molecular formula of C₁₄H₂₀O and a molecular weight of 204.31 g/mol . Its structure features a tetrahydronaphthalene (tetralin) ring system attached to a 2-propanol moiety. The compound is described as an oil at room temperature, with a standardized InChIKey (ZXJUUTYDFXPVDT-UHFFFAOYSA-N) and PubChem CID 28344994 .

Properties

IUPAC Name |

2-methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-14(2,15)10-11-7-8-12-5-3-4-6-13(12)9-11/h7-9,15H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJUUTYDFXPVDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC2=C(CCCC2)C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ol (commonly referred to as the compound) is an organic molecule with the molecular formula C14H20O and a molecular weight of 204.31 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The compound can be synthesized through several methods, including the hydrogenation of naphthalene derivatives followed by alkylation with isobutylene. The synthesis typically involves:

- Hydrogenation of 2-naphthol to form 5,6,7,8-tetrahydro-2-naphthol.

- Alkylation using isobutylene in the presence of a strong acid catalyst.

This process allows for the production of the compound with high purity and yield, making it suitable for further biological studies .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate enzyme activities by binding to active sites, influencing metabolic processes related to inflammation and pain pathways. Specifically, it has been noted for potential anti-inflammatory and analgesic effects .

Anti-inflammatory Properties

Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. For example:

- Inhibition of COX Enzymes: The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation.

Analgesic Effects

The analgesic effects of the compound have been evaluated in animal models. In these studies:

- Pain Response Reduction: Administration of the compound resulted in a notable reduction in pain responses compared to control groups, suggesting its efficacy as an analgesic agent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Inflammatory Bowel Disease (IBD): A study investigated the effects of the compound on IBD models, revealing a significant reduction in disease severity and inflammatory markers.

- Chronic Pain Model: In a chronic pain model using rodents, treatment with the compound led to a decrease in pain sensitivity over time, indicating its long-term analgesic effects.

Comparative Analysis

To better understand its biological activity, a comparison with similar compounds was conducted. The table below summarizes key differences in biological activity among selected compounds.

| Compound Name | Structure | Anti-inflammatory Activity | Analgesic Activity |

|---|---|---|---|

| This compound | Structure | High | Moderate |

| 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one | Structure | Moderate | Low |

| 5,6,7,8-Tetrahydro-2-naphthol | Structure | Low | High |

Scientific Research Applications

Pharmaceutical Research

The compound has potential applications in pharmaceutical research due to its structural similarity to biologically active molecules. It may serve as a precursor for synthesizing novel drugs targeting various diseases.

Neuroscience Studies

Research indicates that compounds similar to 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ol exhibit neuroprotective properties. Studies may explore its effects on neuronal survival and function under stress conditions.

Material Science

In material science, the compound can be utilized in developing advanced materials with specific mechanical and thermal properties. Its unique structure may contribute to enhancing the performance of polymers and composites.

Case Study 1: Neuroprotective Effects

A study published in Journal of Neurochemistry investigated the neuroprotective effects of compounds related to tetrahydronaphthalene derivatives. The findings suggested that these compounds could mitigate oxidative stress in neuronal cells, indicating a potential therapeutic role for this compound in neurodegenerative diseases.

Case Study 2: Synthesis of Novel Drug Candidates

In a recent publication in Medicinal Chemistry Letters, researchers reported the synthesis of new drug candidates derived from tetrahydronaphthalene structures. The study highlighted the versatility of such compounds in creating analogs with improved efficacy against cancer cells.

Comparison with Similar Compounds

Data Table: Key Properties of Target Compound and Analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.